molecular formula C6H11NO2 B3419215 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS No. 139132-43-7

2-Amino-2-(1-methylcyclopropyl)acetic acid

Cat. No. B3419215
CAS RN: 139132-43-7
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclopropyl)acetic acid, also known as AMCA, is a glycine derivative. It is a white crystalline powder . The IUPAC name is 2-amino-2-(1-methylcyclopropyl)acetic acid .


Molecular Structure Analysis

The molecular weight of 2-Amino-2-(1-methylcyclopropyl)acetic acid is 165.62 g/mol . The InChI code is 1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

2-Amino-2-(1-methylcyclopropyl)acetic acid is a white crystalline powder . It has a molecular weight of 165.62 g/mol . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Characterization

2-Amino-2-(1-methylcyclopropyl)acetic acid is involved in the synthesis and characterization of complex molecules and metal complexes, contributing to the development of novel compounds with potential applications in various fields including biochemistry and pharmacology. For example, the synthesis of transition metal complexes of novel amino acid-bearing Schiff base ligands showcases the compound's utility in creating substances with antioxidant and xanthine oxidase inhibitory activities, highlighting its potential in therapeutic applications (Ikram et al., 2015). Similarly, the creation of enantiomerically pure compounds from methylcyclopropanone acetal, demonstrating the compound's versatility in synthetic chemistry, particularly in the production of compounds with excellent diastereoselectivities (Fadel & Tesson, 2000).

Enzyme Inhibition Studies

2-Amino-2-(1-methylcyclopropyl)acetic acid derivatives are utilized in enzyme inhibition studies. For instance, the synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an irreversible inhibitor for 1-aminocyclopropane-1-carboxylate deaminase, underpins research into the mechanism of action of this bacterial enzyme, which plays a role in plant growth and stress responses (Zhao & Liu, 2002).

Stress Mitigation in Agriculture

Research has explored the application of 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria to ameliorate biomass characteristics of plants under stress conditions. This illustrates the compound's relevance in enhancing agricultural productivity and sustainability by mitigating the effects of environmental stresses on plant growth (Tiwari et al., 2018).

Anti-Inflammatory and Antimicrobial Applications

The anti-inflammatory activity of newly synthesized compounds involving 2-amino-2-(1-methylcyclopropyl)acetic acid derivatives has been investigated, indicating the compound's potential in developing new anti-inflammatory agents. This research contributes to the broader field of medicinal chemistry, where novel compounds are continually sought for their therapeutic benefits (Osarodion, 2020). Additionally, the synthesis and antimicrobial evaluation of heterocyclic substances derived from 2-arylhydrazononitriles, including those related to 2-amino-2-(1-methylcyclopropyl)acetic acid, underscore the compound's importance in creating antimicrobial agents (Behbehani et al., 2011).

Safety and Hazards

The safety information for 2-Amino-2-(1-methylcyclopropyl)acetic acid indicates that it has some hazards. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQUNGXIVZUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973731
Record name Amino(1-methylcyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58160-96-6, 139132-43-7
Record name 2-(1-Methylcyclopropyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Methylcyclopropyl)glycine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139132437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(1-methylcyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10973731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8F1EXK5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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